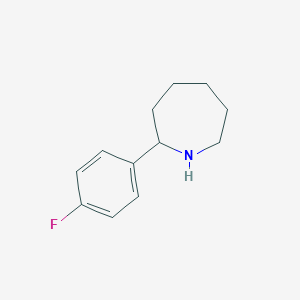

2-(4-Fluorophenyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Fluorophenyl)azepane” is a chemical compound with the molecular formula C12H16FN . It is used for research and development purposes .

Synthesis Analysis

The synthesis of azepane-based compounds, such as “2-(4-Fluorophenyl)azepane”, is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .

Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)azepane” consists of a seven-membered azepane ring attached to a 4-fluorophenyl group . The InChI code for this compound is InChI=1S/C12H16FN/c13-11-7-5-10 (6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 .

Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Fluorophenyl)azepane” is 193.26 g/mol . It has a topological polar surface area of 12 Ų . The compound has one rotatable bond . Its exact mass and monoisotopic mass are 193.126677677 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis of Non-Fused N-Aryl Azepane Derivatives

2-(4-Fluorophenyl)azepane: is utilized in the synthesis of non-fused N-aryl azepane derivatives. These derivatives are significant in synthetic chemistry for their diversity and potential in creating novel inhibitors, antidiabetics, anticancer, and DNA binding reagents. A practical methodology using Pd/LA-catalyzed reactions under mild conditions has been described, which also produces CO2 as a byproduct .

Pharmaceutical Applications

The compound has been instrumental in the formal synthesis of pharmaceutically relevant derivatives, such as Proheptazine. Proheptazine is an opioid analgesic known for effects like analgesia, sedation, and nausea. The ability to synthesize such compounds opens up possibilities for developing new medications .

Catalysis Research

In catalysis, 2-(4-Fluorophenyl)azepane plays a role in palladium-catalyzed decarboxylation processes. This is particularly important in the exclusive [5 + 2] annulation process, which is a key reaction in organic synthesis and has been studied for its efficiency and reaction mechanism through DFT calculations .

Material Science

Researchers in material science may find 2-(4-Fluorophenyl)azepane useful due to its properties and reactions. It can be used in the development of new materials with specific characteristics, such as enhanced durability or specialized conductivity .

Chromatography and Mass Spectrometry

2-(4-Fluorophenyl)azepane: is relevant in chromatography and mass spectrometry applications. It can be used as a standard or reference compound in analytical procedures to ensure the efficiency and effectiveness of these techniques .

Chemical Synthesis

The compound is a valuable intermediate in chemical synthesis. It can be used to create a variety of complex molecules, which can then be applied in different fields of chemistry, including the development of new chemical reactions or pathways .

Safety and Hazards

Zukünftige Richtungen

The future directions for “2-(4-Fluorophenyl)azepane” and other azepane-based compounds involve the development of new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles . These compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .

Wirkmechanismus

Target of Action

It is known that azepane derivatives, such as 2-(4-fluorophenyl)azepane, are often used in medicinal chemistry to explore the pharmacophore space due to their sp3-hybridization . This allows for a wide range of interactions with various biological targets.

Mode of Action

The stereochemistry of the molecule, contributed by the azepane ring, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with azepane rings are known to interact with various biological targets, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a compound can be influenced by its chemical structure, and the azepane ring in 2-(4-fluorophenyl)azepane could potentially impact its bioavailability .

Result of Action

The presence of the azepane ring and the fluorophenyl group could potentially lead to a variety of biological effects, depending on the specific targets and pathways involved .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRNAJNHLFLGFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394283 |

Source

|

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168890-44-6 |

Source

|

| Record name | 2-(4-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)

![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)

![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)